[(1S)-1-phenylprop-2-enyl]azanium;chloride
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Overview
Description
[(1S)-1-phenylprop-2-enyl]azanium;chloride is a chemical compound with a unique structure that includes a phenyl group attached to a prop-2-enyl group, which is further bonded to an azanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-phenylprop-2-enyl]azanium;chloride typically involves the reaction of a phenylprop-2-enyl precursor with an azanium source under controlled conditions. Common synthetic routes include:
Alkylation Reactions: Using phenylprop-2-enyl halides and azanium salts.
Reductive Amination: Combining phenylprop-2-enyl ketones with azanium sources in the presence of reducing agents.
Industrial Production Methods
Industrial production of this compound often employs large-scale alkylation processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-phenylprop-2-enyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to simpler amines using reducing agents.
Substitution: Participates in nucleophilic substitution reactions, replacing the azanium group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, hydroxides, and amines are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenylprop-2-enyl oxides, while reduction produces phenylprop-2-enyl amines.
Scientific Research Applications
[(1S)-1-phenylprop-2-enyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for biological assays.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S)-1-phenylprop-2-enyl]azanium;chloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(1S)-1-phenylprop-2-enyl]azanium;chloride can be compared with other similar compounds, such as:
Phenylpropylamines: Share a similar phenylpropyl structure but differ in the functional groups attached.
Phenylpropenylamines: Have a similar backbone but vary in the position and type of substituents.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and the presence of the azanium ion, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(1S)-1-phenylprop-2-enyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h2-7,9H,1,10H2;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLXICHDYHVTSX-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](C1=CC=CC=C1)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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